molecular formula C9H10N2O2 B11776578 (S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol

(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol

Katalognummer: B11776578
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: CIXRVJOKGHDAMJ-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol is a chiral compound that features a pyridine ring and an oxazoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol typically involves the cyclization of an amino alcohol with a carboxylic acid derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the oxazoline ring. Common reagents used in this synthesis include thionyl chloride or phosphorus trichloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-2-carboxaldehyde, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol: The enantiomer of the compound with different stereochemistry.

    2-(Pyridin-2-YL)ethanol: A structurally similar compound lacking the oxazoline ring.

    4,5-Dihydrooxazole: A simpler compound containing only the oxazoline ring.

Uniqueness

(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol is unique due to its chiral nature and the presence of both pyridine and oxazoline rings. This combination of features makes it particularly valuable in asymmetric synthesis and as a chiral ligand in coordination chemistry.

Eigenschaften

Molekularformel

C9H10N2O2

Molekulargewicht

178.19 g/mol

IUPAC-Name

[(4S)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C9H10N2O2/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-4,7,12H,5-6H2/t7-/m0/s1

InChI-Schlüssel

CIXRVJOKGHDAMJ-ZETCQYMHSA-N

Isomerische SMILES

C1[C@@H](N=C(O1)C2=CC=CC=N2)CO

Kanonische SMILES

C1C(N=C(O1)C2=CC=CC=N2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.